molecular formula C21H24O4S B14388645 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate CAS No. 88358-44-5

3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate

Cat. No.: B14388645
CAS No.: 88358-44-5
M. Wt: 372.5 g/mol
InChI Key: MSUOQAVJTCFRSH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate is an organic compound with a complex structure that includes benzyloxy, phenylethyl, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyloxy compounds with phenylethyl sulfanyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxy and phenylethyl derivatives, such as:

  • 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-ol
  • 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one

Uniqueness

What sets 3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

88358-44-5

Molecular Formula

C21H24O4S

Molecular Weight

372.5 g/mol

IUPAC Name

(1-phenacylsulfanyl-3-phenylmethoxybutan-2-yl) acetate

InChI

InChI=1S/C21H24O4S/c1-16(24-13-18-9-5-3-6-10-18)21(25-17(2)22)15-26-14-20(23)19-11-7-4-8-12-19/h3-12,16,21H,13-15H2,1-2H3

InChI Key

MSUOQAVJTCFRSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(CSCC(=O)C1=CC=CC=C1)OC(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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